molecular formula C11H22BrNO2 B2869016 Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate CAS No. 142121-32-2

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate

Cat. No.: B2869016
CAS No.: 142121-32-2
M. Wt: 280.206
InChI Key: QOUMJXYJNQUGAT-UHFFFAOYSA-N
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Description

tert-Butyl (1-bromo-4-methylpentan-2-yl)carbamate (CAS 142121-32-2) is a valuable synthetic building block in organic and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amine and a reactive bromoalkyl side chain, making it a versatile intermediate for the construction of more complex molecules. The Boc group serves as a fundamental protecting group for amines, ensuring stability during multi-step synthetic sequences and allowing for orthogonal deprotection under mild acidic conditions. The primary research value of this reagent lies in its bifunctional nature. The bromine atom serves as an excellent leaving group, enabling facile nucleophilic substitution reactions, such as alkylations, to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it particularly useful in macrocyclization strategies for peptide and peptidomimetic drug discovery, where it can be employed in sidechain-to-sidechain cyclization to stabilize specific peptide conformations and enhance metabolic stability. Furthermore, its structure suggests potential application as a key intermediate in the synthesis of active pharmaceutical ingredients, analogous to how other tert-butyl carbamate derivatives are utilized in the synthesis of drugs like lacosamide. The molecular formula is C11H22BrNO2 and it has a molecular weight of 280.20 g/mol. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-bromo-4-methylpentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUMJXYJNQUGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-bromo-4-methylpentan-2-ol. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and a dehydrating agent like thionyl chloride is added to facilitate the formation of the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted carbamates or amines.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The carbamate group can also undergo hydrolysis, releasing the corresponding amine and carbon dioxide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate with analogous carbamate derivatives, focusing on structural features, synthesis yields, reactivity, and applications.

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Name Substituents/Functional Groups Key Features Synthesis Yield (Multi-Step) Applications/Reactivity Reference
This compound Bromine at C1, 4-methylpentan-2-yl chain High reactivity due to bromine (leaving group); branched chain enhances steric effects Not explicitly reported Intermediate for nucleophilic substitutions (e.g., amination, cross-coupling reactions)
tert-butyl (S)-(1-amino-4-methylpentan-2-yl)carbamate (4c) Amino group at C1, 4-methylpentan-2-yl chain Polar amino group enables hydrogen bonding; chiral center (S-configuration) 34% over 3 steps Building block for peptidomimetics or bioactive molecules
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Hydroxyl group on cyclopentyl ring Cyclopentane ring with hydroxyl group; stereospecific (1R,3R) configuration Not explicitly reported Potential use in chiral auxiliaries or drug intermediates
tert-butyl ((2R)-1-bromo-4-methyl-1-nitropentan-2-yl)carbamate Bromine and nitro groups at C1 Nitro group introduces electron-withdrawing effects; bromine for reactivity Not explicitly reported Intermediate in multi-step syntheses (e.g., amide coupling)
tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Pyrimidine ring, chloro, iodo, methoxy groups Complex heterocyclic structure; halogenated aromatic system Not explicitly reported Pharmaceutical candidate (e.g., kinase inhibitors or antiviral agents)

Key Observations

Reactivity and Functional Groups: The bromine in the target compound enhances its utility in substitution reactions, contrasting with the amino group in compound 4c, which facilitates condensation or amidation reactions . The nitro group in the 1-bromo-1-nitropentan derivative () may reduce nucleophilicity at adjacent sites but increases electrophilicity for aromatic substitutions .

Stereochemical and Structural Impact :

  • Cyclopentyl derivatives () exhibit rigid ring structures, influencing conformational stability and molecular interactions, unlike the flexible pentan chain in the target compound .
  • Chiral centers in compounds like 4c and cyclohexyl derivatives () are critical for enantioselective synthesis in drug development .

Applications: Brominated carbamates are pivotal in constructing complex molecules (e.g., ’s pyrimidine derivatives) via cross-coupling or cyclization . Hydroxyl- and amino-substituted analogs are employed in biomimetic catalysis or peptide synthesis due to their hydrogen-bonding capabilities .

Biological Activity

Tert-butyl (1-bromo-4-methylpentan-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H18BrN2O2C_9H_{18}BrN_2O_2. Its structure features a tert-butyl group, a bromo substituent, and a carbamate functional group, which are essential for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interaction with specific biochemical pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in the context of cancer and neurodegenerative diseases.

Table 1: Biological Activities of Related Carbamates

Compound NameBiological ActivityReference
Tert-butyl carbamateEnzyme inhibition, neuroprotective effects
Tert-butyl (4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl carbamateProtective against Aβ-induced toxicity in astrocytes
Tert-butyl 4-bromothiazol-2-ylcarbamateAntimicrobial properties

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
  • Neuroprotection : Research on related structures indicates that they may protect neuronal cells from amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. The mechanism involves reducing oxidative stress and inflammation in astrocytes, thereby preserving neuronal integrity.

Case Studies

Several studies have explored the efficacy of carbamate derivatives in various biological contexts:

Case Study 1: Neuroprotective Effects

In a study examining the protective effects of a structurally similar compound on astrocytes exposed to Aβ, it was found that treatment significantly reduced levels of inflammatory markers such as TNF-α. The treated groups showed lower Aβ aggregation compared to controls, indicating potential therapeutic benefits in neurodegenerative conditions .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of carbamate derivatives, demonstrating that certain compounds could effectively inhibit CDK activity, leading to apoptosis in cancer cell lines. These findings suggest that this compound might share similar properties .

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